molecular formula C9H10N4 B1427575 N-[(1H-1,2,3-triazol-5-yl)methyl]aniline CAS No. 165397-77-3

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Cat. No.: B1427575
CAS No.: 165397-77-3
M. Wt: 174.2 g/mol
InChI Key: HRBWQOHSFYQKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,2,3-Triazol-5-yl)methyl]aniline is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a hybrid structure combining an aniline moiety with a 1H-1,2,3-triazole ring. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its extensive pharmacological potential . Compounds containing this nucleus are frequently investigated for a broad spectrum of biological activities, including antimicrobial , anti-inflammatory , anticancer, and antiviral properties . The structural motif of linking a triazole to an aniline via a methylene bridge is common in developing novel bioactive molecules, as this linkage can be efficiently constructed using "click chemistry" approaches, facilitating rapid library synthesis for structure-activity relationship (SAR) studies . Researchers value this and similar compounds as versatile intermediates or final targets in synthesizing more complex molecules for pharmacological screening . As with all compounds of this class, its mechanism of action is highly structure-dependent but often involves targeted interactions with enzymes or receptors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2H-triazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)10-6-9-7-11-13-12-9/h1-5,7,10H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWQOHSFYQKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Activities of 1,2,3-Triazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 1,2,3-triazole-aniline scaffold represents a privileged structure in modern medicinal chemistry. This hybrid system leverages the bioisosteric properties of the 1,2,3-triazole ring (mimicking amide bonds but with superior metabolic stability) and the pharmacophoric versatility of the aniline moiety (providing hydrogen bond donors/acceptors and π-stacking capabilities).

This guide dissects the three primary therapeutic vectors for these derivatives: Oncology (Kinase/Tubulin inhibition) , Infectious Disease (Antimicrobial resistance) , and Neurodegeneration (Cholinesterase inhibition) . It provides actionable synthetic protocols, mechanistic pathway visualizations, and quantitative structure-activity relationship (SAR) data.

Chemical Foundation & Synthesis

The 1,4-disubstituted 1,2,3-triazole is synthesized primarily via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] When coupled with aniline derivatives, the resulting molecule possesses a high dipole moment (~5 D), enabling strong dipole-dipole interactions with biological targets.

Optimized CuAAC Synthesis Protocol

Standard Operating Procedure (SOP) for Aniline-Triazole Hybrids

Reagents:

  • Azide Component: 4-azidoaniline (or substituted derivative) (1.0 equiv)

  • Alkyne Component: Terminal alkyne (e.g., phenylacetylene derivative) (1.0 equiv)

  • Catalyst: CuSO₄[2]·5H₂O (5-10 mol%)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Solvent: t-BuOH:H₂O (1:1 v/v) or DMF (for lipophilic substrates)

Step-by-Step Workflow:

  • Dissolution: Dissolve the alkyne and azide in the solvent system in a round-bottom flask.

  • Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) generation).

  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Upon consumption of starting materials, dilute with water (50 mL) and cool in an ice bath.

  • Isolation: The triazole product often precipitates. Filter the solid, wash with cold water (3x) and dilute ammonium hydroxide (to remove copper traces).

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Synthetic Logic Visualization[3]

SynthesisWorkflow Start Substituted Aniline Diazotization Diazotization (NaNO2, HCl, NaN3) Start->Diazotization Step 1 Azide Aryl Azide Intermediate Diazotization->Azide Nucleophilic Subst. Click CuAAC Reaction (CuSO4, Na-Ascorbate) Azide->Click + Terminal Alkyne Product 1,2,3-Triazole Aniline Derivative Click->Product Cycloaddition

Figure 1: Synthetic pathway transforming aniline precursors into the target triazole scaffold via azide intermediates.

Therapeutic Area 1: Oncology (EGFR & Tubulin Targeting)

The most potent application of 1,2,3-triazole anilines is in cancer therapy. The aniline nitrogen often mimics the hinge-binding interaction of ATP in kinase domains, while the triazole ring acts as a rigid linker that positions hydrophobic groups into deep pockets (e.g., the specificity pocket of EGFR).

Mechanisms of Action[1][4]
  • EGFR Inhibition: The compounds bind to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR). The aniline moiety forms H-bonds with Met793 , while the triazole interacts with Thr790 or Lys745 .

  • Tubulin Polymerization Inhibition: Derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M phase arrest.

Mechanistic Pathway[3]

AnticancerMechanism Drug Triazole-Aniline Derivative Target1 EGFR Kinase Domain Drug->Target1 ATP Competition Target2 Tubulin (Colchicine Site) Drug->Target2 Binding Sig1 Block Phosphorylation (Autophosphorylation) Target1->Sig1 Sig2 Microtubule Destabilization Target2->Sig2 Downstream Inhibit AKT/ERK Signaling Sig1->Downstream Arrest G2/M Cell Cycle Arrest Sig2->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Downstream->Apoptosis Arrest->Apoptosis

Figure 2: Dual-mechanism pathway showing kinase blockade and microtubule disruption leading to apoptosis.

Quantitative Data (Representative Potency)[3][5]
Compound ClassTargetCell LineIC50 (µM)Mechanism Note
Benzimidazole-Triazole EGFRMCF-70.078H-bond to Met769/Lys721 [1]
Chalcone-Triazole TubulinA5492.97G2/M Arrest [2]
Quinazoline-Triazole EGFR (WT)HCT-1160.45Comparable to Erlotinib [3]

Therapeutic Area 2: Antimicrobial Activity[3][6][7][8]

With the rise of ESKAPE pathogens, 1,2,3-triazole anilines serve as next-generation antibiotics.

Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, or -NO₂ on the aniline ring significantly enhance antibacterial activity by increasing lipophilicity and facilitating cell wall penetration.

  • Linker Length: A methylene linker between the triazole and the aniline nitrogen can improve flexibility, allowing better fit into the DNA Gyrase B subunit active site.

Key Targets
  • Gram-Positive (S. aureus): Disruption of cell wall biosynthesis.

  • Fungal (C. albicans): Inhibition of CYP51 (Lanosterol 14α-demethylase), similar to fluconazole.

Therapeutic Area 3: Neuroprotection (Cholinesterase Inhibition)[3]

For Alzheimer's disease, these derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Binding Mode

The triazole ring interacts with the Peripheral Anionic Site (PAS) of AChE via π-π stacking with Trp286 , while the aniline moiety extends into the catalytic gorge to interact with the catalytic triad.

Comparative Inhibition Data[1][3][9][10]
Derivative TypeAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index
Genipin-Triazole 0.201.14AChE Selective [4]
Coumarin-Triazole 0.0270.59Highly Potent [5]
Galantamine (Ref) 0.452.10Reference Std

Experimental Validation: MTT Cytotoxicity Assay

To validate the biological activity described above, the MTT assay is the industry standard for initial screening.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add the synthesized triazole-aniline derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

References

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 2025. Link

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology, 2021. Link

  • Development of 1,2,3-triazole hybrids as multi-faced anticancer agents co-targeting EGFR/mTOR pathway. Bioorganic Chemistry, 2025. Link

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 2023. Link

  • A series of 1,2,3-triazole compounds: Synthesis and investigation of cholinesterase inhibitory properties. Journal of Molecular Structure, 2022. Link

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR. European Journal of Medicinal Chemistry, 2023. Link

Sources

Methodological & Application

Application Note: Purification Strategies for N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[1]

The purification of


-[(1H-1,2,3-triazol-5-yl)methyl]aniline  presents a unique challenge in organic synthesis due to its amphoteric nature and high polarity. Often synthesized via "Click Chemistry" (CuAAC) followed by deprotection, or thermal cycloaddition, this scaffold acts as a critical bioisostere for amide bonds in kinase inhibitors and peptidomimetics.

The core difficulty lies in the molecule's dual functionality:

  • The Aniline Moiety: Weakly basic (

    
    ) and oxidation-sensitive.
    
  • The 1,2,3-Triazole Ring: The free NH (1H-position) renders the ring weakly acidic (

    
    ) and prone to hydrogen-bond networking, causing severe "streaking" on silica gel.
    
Physicochemical Data Table
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~174.2 g/mol Low MW implies high volatility is unlikely; amenable to LC-MS.
Acidic

~9.2 - 9.4 (Triazole NH)Soluble in aqueous base (NaOH/KOH).
Basic

~4.6 (Aniline NH)Forms salts with strong acids (HCl), but hydrolysis risk exists.
LogP (Est.) 1.2 - 1.5Moderately lipophilic but polar enough to require polar mobile phases.
Solubility DMSO, MeOH, EtOAc (Good)DCM (Moderate), Hexanes (Poor).
Common Impurities Copper (if CuAAC used), Aniline oligomers.Requires metal scavenging and oxidation removal.

Part 2: Purification Protocols

Protocol A: The "pH-Switch" Extraction (Recommended First Step)

Best for: Removing non-polar impurities and neutral byproducts.

This method exploits the acidity of the triazole NH proton. By converting the product into its water-soluble triazolide salt, we can wash away organic impurities before regenerating the neutral molecule.

Reagents:

  • 1M NaOH (aq)

  • 1M HCl (aq)

  • Ethyl Acetate (EtOAc)[1]

  • Brine (Sat. NaCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate . (Do not use DCM as it creates emulsions during basic extraction).

  • Basic Extraction: Add 1M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[2][3][4][5] The triazole deprotonates to form the sodium triazolide salt, moving the product into the Aqueous Layer .

    • Observation: The organic layer contains non-acidic impurities (unreacted aniline, protected intermediates).

  • Separation: Collect the Aqueous Layer .[1] Keep the organic layer for TLC analysis (to ensure no product loss), then discard.

  • Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~5-6.

    • Critical: Do not go below pH 4, or you may protonate the aniline nitrogen, keeping the product in the water.

  • Re-Extraction: Extract the now cloudy aqueous mixture with EtOAc (3x).

  • Drying: Combine organic extracts, dry over

    
    , filter, and concentrate.
    
Protocol B: Flash Chromatography with Modifier

Best for: Final polishing and removing polar baseline impurities.

Standard silica chromatography often fails for free-NH triazoles due to irreversible adsorption (tailing). The stationary phase must be deactivated.

Column Setup:

  • Stationary Phase: Spherical Silica Gel (20-40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1%

    
      (Ammonium Hydroxide) or 1% Triethylamine (TEA) .
    

Gradient Profile:

Column Volume (CV) % Mobile Phase B Rationale
0 - 2 0% Elute non-polar impurities.

| 2 - 10 | 0%


 5% | Linear ramp. Product typically elutes here. |
| 10 - 15 | 5% 

10% | Flush polar aggregates. |

Technical Insight: The addition of base (


 or TEA) competes for the acidic silanol sites on the silica, preventing the triazole NH from hydrogen bonding to the column. This sharpens the peak shape significantly.
Protocol C: Copper Scavenging (If CuAAC Used)

Best for: Pharmaceutical applications requiring <10 ppm metal residue.

If the synthesis involved Copper(I) catalysis, simple extraction is insufficient. Copper coordinates tightly to the triazole nitrogens.

Method:

  • Dissolve crude product in EtOAc.[1]

  • Add an equal volume of 10% aqueous Ammonium Chloride (

    
    )  or 0.1M EDTA (pH 8) .
    
  • Stir vigorously for 30 minutes. The aqueous layer should turn blue (indicating Copper-amine complex formation).

  • Separate layers. Repeat until the aqueous layer remains colorless.

  • Proceed to Protocol A or B.

Part 3: Decision Logic & Visualization

Diagram 1: Purification Decision Tree

This flowchart guides the selection of the appropriate method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckCu Was Copper Catalyst Used? Start->CheckCu Scavenge Protocol C: EDTA/NH4Cl Wash CheckCu->Scavenge Yes CheckState Physical State? CheckCu->CheckState No Scavenge->CheckState Liquid Oily/Sticky Solid CheckState->Liquid Impure Solid Crystalline Solid CheckState->Solid Semi-pure AcidBase Protocol A: pH-Switch Extraction Liquid->AcidBase Recryst Recrystallization (EtOH/Water) Solid->Recryst Flash Protocol B: Flash Column (DCM/MeOH + NH3) AcidBase->Flash If purity < 95% Final Pure N-[(triazol-5-yl)methyl]aniline AcidBase->Final If purity > 95% Recryst->Final Flash->Final

Caption: Decision matrix for selecting purification route based on catalyst origin and physical state.

Diagram 2: The "pH-Switch" Mechanism

Visualizing the chemical species manipulation during Protocol A.

AcidBaseSwitch Neutral Neutral Species (Organic Soluble) BaseAdd Add NaOH (pH > 10) Neutral->BaseAdd Anion Triazolide Anion (Water Soluble) BaseAdd->Anion Deprotonation Wash Wash with EtOAc (Remove Impurities) Anion->Wash AcidAdd Add HCl (pH ~ 6) Wash->AcidAdd Precip Purified Neutral Product AcidAdd->Precip Reprotonation

Caption: Chemical state transitions during the acid-base extraction protocol.

Part 4: Quality Control & Validation

To validate the success of the purification, the following analytical markers must be met:

  • H-NMR (DMSO-

    
    ): 
    
    • Triazole CH: Singlet at

      
       7.5 - 8.0 ppm.
      
    • Triazole NH: Broad singlet at

      
       14.0 - 15.0 ppm (often invisible if wet, but diagnostic if dry).
      
    • Methylene Bridge: Doublet or Singlet at

      
       4.3 - 4.5 ppm.
      
  • HPLC Purity:

    • Method: C18 Reverse Phase.[6]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Acid is required in mobile phase to suppress ionization and prevent peak tailing.

  • Residual Copper:

    • Visual: Product must be off-white or tan. Green/Blue tint indicates >500 ppm Copper.

Part 5: References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • Biotage Application Note. (2025). Successful Flash Chromatography: Separating Polar Compounds.

  • BenchChem Technical Support. (2025). Purification of Polar Triazole Compounds.[7]

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,3-Triazoles: Workup and Purification.

  • GuideChem. (2022). 1,2,3-Triazole Chemical Properties and pKa Data.

Sources

"molecular docking of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline with target proteins"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Molecular Docking of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline with Target Proteins

For: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a pivotal computational technique in modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide offers a comprehensive protocol for the molecular docking of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, a compound belonging to the versatile triazole class of heterocycles, which are integral to many therapeutic agents.[4][5] We will detail the entire workflow, from the theoretical underpinnings and preparation of the ligand and target proteins to the execution of the docking simulation using the widely-adopted AutoDock Vina software.[6][7] Furthermore, this document provides in-depth procedures for the analysis, visualization, and validation of docking results, ensuring scientific rigor and reproducibility. The protocols are designed to be both instructional for newcomers and a robust reference for experienced computational chemists.

Foundational Principles: The 'Why' Behind the 'How'

The Rationale of Molecular Docking

At its core, molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a target protein to form a stable complex.[2][8] This process is governed by minimizing the free energy of the overall system. The primary objectives are twofold:

  • Binding Mode Prediction: To determine the geometry of the ligand-receptor complex, often referred to as the "pose."[1]

  • Binding Affinity Estimation: To calculate the strength of the interaction, typically expressed as a docking score or binding energy (e.g., in kcal/mol).[9][10] A lower, more negative binding energy generally signifies a more stable and potent interaction.[10][11]

This predictive power allows for the rapid in silico screening of vast chemical libraries to identify potential "hits" and to guide the optimization of "lead" compounds, significantly accelerating the drug discovery pipeline.[2][12]

The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry. Its unique chemical properties, including high aromatic stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor, make it an excellent pharmacophore.[4] Nitrogen atoms within the triazole ring can form strong, directional bonds with residues in a protein's active site, enhancing binding affinity and specificity.[4] Consequently, triazole derivatives have been successfully developed as antibacterial, antifungal, antiviral, and anticancer agents.[5][13][14] The subject of this guide, N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, combines this potent triazole core with an aniline group, presenting a promising candidate for targeted therapeutic development.

Key Intermolecular Forces in Docking

The stability of a protein-ligand complex is dictated by a symphony of non-covalent interactions. Understanding these is crucial for interpreting docking results:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). They are critical for molecular recognition and specificity.[15][16]

  • Hydrophobic Interactions: These occur when nonpolar regions of the ligand and protein associate to exclude water molecules, driven by an increase in entropy.[17][18] These interactions are a major contributor to binding affinity.[15][19]

  • Van der Waals Forces: Weak, short-range attractions between all atoms, contributing to the overall stability and shape complementarity of the complex.[16]

  • Electrostatic and Ionic Interactions (Salt Bridges): Strong attractions between oppositely charged groups, such as an acidic residue (e.g., Aspartate) and a basic residue (e.g., Lysine) or a charged ligand functional group.[20]

The Docking Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, from initial preparation to final validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (N-[...]) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Target Protein Preparation protein_prep->grid_gen docking Run Docking (AutoDock Vina) grid_gen->docking results Analyze Binding Affinity (Docking Score) docking->results visualize Visualize Poses (PyMOL) results->visualize interactions Identify Key Interactions visualize->interactions validation Validate Protocol (Re-docking) interactions->validation

Caption: High-level workflow for molecular docking.

Protocol: System Preparation

Scientific integrity dictates that the quality of your input data directly determines the quality of your output. Meticulous preparation of both the ligand and the protein is non-negotiable.

Ligand Preparation: N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

The goal is to obtain a valid 3D structure of the ligand, minimize its energy to a stable conformation, and save it in the required PDBQT format, which includes partial charges and atom type definitions.[21]

Methodology:

  • Obtain 2D Structure:

    • Draw the molecule in a chemical drawing software like ChemDraw or Marvin Sketch.

    • Alternatively, obtain the SMILES string for the molecule. For N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, a possible SMILES string is c1ccc(cc1)NCc2cn[nH]n2.

  • Convert to 3D and Energy Minimize:

    • Use a program like Open Babel. This is a crucial step to ensure the ligand starts from a low-energy, sterically favorable conformation.

    • Command Line (Open Babel): obabel -:"c1ccc(cc1)NCc2cn[nH]n2" -O ligand.pdb --gen3d -p 7.4

    • This command generates a 3D structure (--gen3d) from the SMILES string, adds hydrogens appropriate for physiological pH 7.4 (-p 7.4), and saves it as ligand.pdb.

  • Prepare PDBQT File:

    • This step assigns Gasteiger charges and defines rotatable bonds. We will use AutoDock Tools (MGLTools), a companion software suite for AutoDock.[7]

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Target Protein Preparation

The objective here is to clean the crystal structure of the protein, add missing atoms, and convert it to the PDBQT format. For this protocol, we will use SARS-CoV-2 Main Protease (Mpro) as an example target, a protein against which triazole derivatives have shown activity.[13] Its PDB ID is 6LU7 .

Methodology:

  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank (rcsb.org) and search for "6LU7".

    • Download the structure in PDB format.

  • Clean the Structure (Using PyMOL):

    • The PDB file often contains non-protein atoms like water, co-solvents, and the co-crystallized ligand, which must be removed to prepare for docking our new ligand.[6]

    • Open the 6LU7.pdb file in PyMOL.

    • PyMOL Command Line:

  • Prepare Receptor PDBQT File (Using AutoDockTools):

    • Open AutoDockTools (ADT).

    • Go to File -> Read Molecule and open receptor_clean.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogens to polar atoms, which is essential for correct hydrogen bonding.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the receptor and click Select Molecule.

    • A prompt will appear to save the modified file. Save it as receptor.pdbqt. This file now contains the necessary charge and atom type information for AutoDock Vina.

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[1][6] It uses a sophisticated gradient optimization method for its local search.

Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space where Vina will search for binding poses. It is critical to center this box on the active site of the protein.[6]

Methodology:

  • Identify the Active Site: For 6LU7, the active site is well-characterized. We can find the center by looking at the position of the original co-crystallized ligand. If no ligand is present, binding pocket prediction tools like Fpocket or LIGSITE can be used.[12]

  • Set Grid Box in AutoDockTools:

    • With receptor.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. You can adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket. A good starting size is often 25 x 25 x 25 Ångstroms.

    • For 6LU7, the approximate center can be set to:

      • center_x = -10.7

      • center_y = 12.5

      • center_z = 68.8

    • Crucially, record these center and size values. They are required for the configuration file.

Creating the Configuration File

Vina requires a simple text file (conf.txt) to specify the input files and search parameters.

Methodology:

  • Create a new text file named conf.txt in your working directory.

  • Add the following lines, replacing the coordinates with the ones you determined:

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the best pose. A value of 8 is a good default.[6]

Running the Docking Simulation

Methodology:

  • Open a terminal or command prompt.

  • Navigate to your working directory containing receptor.pdbqt, ligand.pdbqt, and conf.txt.

  • Execute the following command: vina --config conf.txt

Vina will now run the docking calculation. Upon completion, it will generate all_poses.pdbqt containing the docked conformations and log.txt with the binding affinity scores.

Protocol: Analysis and Interpretation of Results

Interpreting the output is where computational data is translated into biochemical insight.

Analyzing Binding Affinity
  • Open the log.txt file. You will see a table listing the binding affinity for the top poses.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-7.50.0000.000
2-7.21.8542.431
3-7.12.1103.567
............
  • Affinity: The binding energy in kcal/mol. The most negative value (Mode 1) represents the best-predicted binding pose.[10]

  • Interpretation: Generally, scores more negative than -7 kcal/mol suggest moderate to strong binding interactions.[22] However, this is context-dependent and should be used to rank compounds rather than as an absolute measure of affinity.[9]

Visualizing Docked Poses with PyMOL

Visual inspection is essential to assess the plausibility of the docked pose and to understand the specific interactions driving the binding.[11][23][24]

Methodology:

  • Open PyMOL.

  • Load the receptor: File -> Open -> receptor.pdbqt.

  • Load the docking results: File -> Open -> all_poses.pdbqt.

  • In the object menu on the right, you can see both molecules. Use the arrow keys at the bottom right of the viewer window to cycle through the different poses saved in all_poses.pdbqt.[25]

  • Improve Visualization:

    • Display the protein as a surface: (receptor) -> S -> Surface.

    • Color the ligand by element: (all_poses) -> C -> by element.

    • Show the ligand as sticks: (all_poses) -> S -> Sticks.

Identifying Key Protein-Ligand Interactions

This step reveals how the ligand is binding.

G cluster_ligand Ligand: N-[...] cluster_protein Protein Active Site Triazole Triazole Ring His41 HIS 41 Triazole->His41 H-Bond Cys145 CYS 145 Triazole->Cys145 H-Bond Aniline Aniline Ring Glu166 GLU 166 Aniline->Glu166 H-Bond Met165 MET 165 Aniline->Met165 Hydrophobic

Caption: Key interactions between ligand and protein residues.

Methodology in PyMOL:

  • Focus on the best pose (Mode 1).

  • Center the view on the ligand.

  • Identify residues within ~4 Å of the ligand.

    • PyMOL Command: select pocket, byres all_poses around 4

  • Show the pocket residues as lines or sticks: (pocket) -> S -> Lines.

  • Find specific interactions:

    • Go to Wizard -> Measurement.

    • Click on potential hydrogen bond donors and acceptors to measure distances. A distance of < 3.5 Å is indicative of a hydrogen bond.[16]

    • PyMOL Command (for automatic detection):

  • Analyze the Interactions:

    • Does the triazole ring's nitrogen atoms form hydrogen bonds with key catalytic residues like HIS41 or CYS145 in Mpro?

    • Does the aniline ring engage in hydrophobic interactions with residues like MET165?[15]

    • Are there any pi-stacking interactions between the aromatic rings of the ligand and residues like HIS41?

Protocol: Validation of Docking Results

A docking protocol must be validated to be considered trustworthy.[12][26] The most common method is to test if the protocol can reproduce the binding mode of a known ligand.[27]

Methodology: Re-docking

  • Extract the Co-crystallized Ligand:

    • Load the original 6LU7.pdb file into PyMOL.

    • The native ligand is an inhibitor named N3. Select and save it as a separate PDB file.

    • PyMOL Command:

  • Prepare and Dock the Native Ligand:

    • Prepare native_ligand.pdb into native_ligand.pdbqt using the same ligand preparation protocol described in Section 3.1.

    • Dock this native_ligand.pdbqt using the exact same grid box and configuration file as before.

  • Calculate RMSD:

    • The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the crystal structure pose.[11] An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is reliable.[26][27]

    • In PyMOL:

      • Load the crystal structure 6LU7.pdb.

      • Load your re-docked result for the native ligand.

      • Align the protein backbones first: align re_docked_protein, original_protein

      • Calculate RMSD for the ligand: rms_cur native_ligand, re_docked_ligand

If the RMSD is low (< 2.0 Å), you can have greater confidence in the poses predicted for your novel ligand, N-[(1H-1,2,3-triazol-5-yl)methyl]aniline.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Docking fails to run Incorrect file paths in conf.txt; missing charges/atom types in PDBQT files.Double-check all file names and paths. Re-run the preparation steps in AutoDockTools carefully.
Poor binding energy (-3 to 0 kcal/mol) Ligand does not fit the pocket well; incorrect grid box placement.Verify the grid box is centered on the active site. Ensure the ligand is chemically reasonable.
High RMSD in validation (> 3.0 Å) Docking parameters (e.g., exhaustiveness) are too low; protein is highly flexible (not accounted for in rigid docking).Increase exhaustiveness to 16 or 32. Consider using software that allows for receptor flexibility or perform molecular dynamics simulations.[12]
Results are not reproducible Stochastic nature of the search algorithm.Set a random seed in the Vina configuration (seed = 12345) for fully reproducible runs.

Conclusion

This guide provides a detailed, end-to-end protocol for the molecular docking of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline against a target protein. By following these steps—from meticulous preparation and validated docking to in-depth analysis—researchers can generate reliable in silico data to guide their drug discovery efforts. It is imperative to remember that molecular docking is a predictive tool.[9] While powerful for generating hypotheses and prioritizing candidates, its findings must ultimately be confirmed through experimental binding assays and biological evaluation to validate the computational predictions.[28]

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Vertex AI Search.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • How to validate the molecular docking results? (2022).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Visualizing protein-protein docking using PyMOL. (2021). Medium.
  • Interpretation of Molecular docking results? (2023).
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • how important are hydrophobic interactions and salt bridges in docking? (2022). Reddit.
  • A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. (2025). Benchchem.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • How to interprete and analyze molecular docking results? (2024).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the P
  • Hydrophobic interactions and hydrogen bonding between ligands and... (n.d.).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.
  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube.
  • A Hydrophobic-Interaction-Based Mechanism Triggers Docking between the SARS-CoV-2 Spike and Angiotensin-Converting Enzyme 2. (n.d.). PMC.
  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.
  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022). YouTube.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Visualization Molecular Docking using PyMol or LigPlot. (2013).
  • Hydrophobic interaction: Significance and symbolism. (2026). ScienceDirect.
  • Small Molecule and Protein Docking. (n.d.). University of Buffalo.
  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (n.d.). Frontiers.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Triazole-fused pyrimidines in target-based anticancer drug discovery. (2023). PubMed.
  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Deriv
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies.

Sources

Troubleshooting & Optimization

Technical Support Center: N-[(1H-1,2,3-triazol-5-yl)methyl]aniline Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of "Difficult" Compounds

In the landscape of drug discovery and biological research, promising compounds are frequently sidelined by a common, yet formidable, hurdle: poor aqueous solubility. N-[(1H-1,2,3-triazol-5-yl)methyl]aniline represents a class of molecules with significant therapeutic potential, yet its chemical structure—marrying a hydrophobic aniline moiety with a polar triazole ring—presents distinct challenges in standard aqueous assay buffers. Compound precipitation, inaccurate potency measurements, and misleading structure-activity relationships (SAR) are common consequences.

This guide serves as a dedicated technical support resource. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting protocols to help you navigate and overcome the solubility issues associated with N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, ensuring the integrity and reliability of your experimental data.

Understanding the Molecule: A Tale of Two Moieties

To effectively troubleshoot, we must first understand the physicochemical properties of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline. The molecule's behavior is dictated by the interplay between its two key components:

  • Aniline Ring: This portion is largely non-polar and hydrophobic, driving the molecule's tendency to aggregate in aqueous environments. The nitrogen atom is weakly basic.[1][2]

  • Triazole Ring: This heterocyclic system is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] The triazole ring system also has acidic and basic properties that can be exploited.[3][4]

This dual nature means that while the compound is not entirely insoluble, it exists in a delicate balance that is easily disrupted upon dilution into the high-dielectric environment of an aqueous buffer, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: I dissolved my N-[(1H-1,2,3-triazol-5-yl)methyl]aniline in DMSO for a stock solution, but it immediately precipitated when I diluted it into my assay buffer. What's happening?

This is the most common manifestation of poor aqueous solubility. Your Dimethyl Sulfoxide (DMSO) stock solution represents a high-energy, solubilized state for the compound. When this is diluted into an aqueous buffer (typically >99% water), the solvent environment changes dramatically. The water molecules cannot effectively solvate the hydrophobic aniline portion of the compound, causing the molecules to aggregate and precipitate out of solution.[5] This indicates that the thermodynamic solubility limit in the final assay buffer has been exceeded.

Q2: What is the first and most direct strategy to address this precipitation?

The principle of co-solvency is your first line of defense.[6][7] The goal is to modify the final assay buffer just enough to keep the compound in solution without perturbing the biological system.

Initial Steps:

  • Reduce Final Concentration: The simplest test is to determine if you are simply working at too high a concentration. Perform a serial dilution and find the highest concentration that remains soluble.

  • Optimize Co-solvent Percentage: While you want to minimize the final DMSO concentration (typically keeping it ≤0.5% to avoid cell toxicity or enzyme inhibition), a slight increase might be all that is needed.[5][8] Systematically test final DMSO concentrations from 0.1% to 1.0% to find the lowest percentage that maintains solubility at your desired compound concentration. Remember to include a "vehicle control" with the corresponding DMSO concentration in your experiments.

Q3: I'm concerned about the toxicity of co-solvents in my cell-based assay. Are there alternatives to DMSO?

Absolutely. While DMSO is a powerful solvent, other water-miscible organic solvents can be less cytotoxic, though they may also be less effective at solubilizing highly hydrophobic compounds.[9]

Common Co-solvents to Consider:

  • Ethanol: Often better tolerated by cells than DMSO.

  • Polyethylene Glycol 400 (PEG 400): A polymer commonly used in pharmaceutical formulations to increase solubility.[10]

  • Propylene Glycol (PG): Another common excipient with a good safety profile.[9]

The key is to perform a vehicle tolerance experiment on your specific assay system to determine the maximum allowable concentration for each potential co-solvent.

Q4: Can I manipulate the pH of my buffer to improve solubility?

Yes, and this can be a highly effective strategy, especially for molecules with ionizable groups like your N-[(1H-1,2,3-triazol-5-yl)methyl]aniline.[][12] The aniline nitrogen is weakly basic, and the triazole ring has a pKa around 10.[3]

The Rationale:

  • Acidic pH: By lowering the pH of the buffer (e.g., to pH 6.0-6.5), you can protonate the basic nitrogen on the aniline ring. This positive charge will dramatically increase the molecule's interaction with water, thereby increasing its solubility.

  • Basic pH: Conversely, at a higher pH, the triazole ring could be deprotonated, which may also influence solubility.

Crucial Caveat: Any pH adjustment must be compatible with your biological target. Enzymes, receptors, and cells often have very narrow optimal pH ranges. Always confirm that changing the buffer pH does not alter the activity or health of your assay system.

Q5: I've heard about cyclodextrins. When should I consider using them?

Cyclodextrins are an excellent choice when co-solvents interfere with your assay or are insufficiently effective.[5][] These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14]

Mechanism of Action: The hydrophobic aniline portion of your compound can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex."[15][16] This complex effectively masks the hydrophobic part of the molecule from the aqueous environment, preventing aggregation and precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative.[5]

This method is particularly useful because the compound is released from the cavity in equilibrium, making it available to interact with its biological target.[15]

Troubleshooting Workflow & Decision Guide

For a systematic approach, follow this troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex formulation strategies.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer stock Prepare 10-20 mM Stock in 100% DMSO start->stock test_dilution Test Dilution into Aqueous Buffer stock->test_dilution soluble Success! Proceed with Assay test_dilution->soluble No precipitates Precipitation Occurs test_dilution->precipitates Yes strategy1 Strategy 1: Optimize Co-Solvent precipitates->strategy1 step1a A) Test Lower Final Compound Concentration strategy1->step1a step1b B) Increase Final DMSO % (e.g., 0.5% -> 1.0%) (Run vehicle controls!) step1a->step1b check1 Soluble & Non-Toxic? step1b->check1 check1->soluble Yes strategy2 Strategy 2: pH Modification check1->strategy2 No step2a Determine Assay's pH Tolerance strategy2->step2a step2b Test Solubility in Buffers (e.g., pH 6.5, 7.4, 8.0) step2a->step2b check2 Soluble & Assay Compatible? step2b->check2 check2->soluble Yes strategy3 Strategy 3: Cyclodextrins check2->strategy3 No step3a Prepare Compound Stock in HP-β-CD Solution strategy3->step3a step3b Test Dilution & Assay Performance step3a->step3b check3 Soluble & No Interference? step3b->check3 check3->soluble Yes advanced Advanced Strategies: Consult Formulation Expert (e.g., SEDDS, Nanoparticles) check3->advanced No

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation and Optimization of a Co-solvent Stock Solution
  • Stock Preparation: Accurately weigh your N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and dissolve it in 100% high-purity DMSO to make a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or brief sonication.

  • Highest Test Concentration: Determine the highest final concentration you wish to test in your assay (e.g., 100 µM).

  • Serial Dilution in DMSO: Create a serial dilution series of your compound in 100% DMSO. This ensures that when you add a small, fixed volume (e.g., 1 µL) to your final assay volume (e.g., 100 µL), the final DMSO concentration remains constant across all compound concentrations.

  • Solubility Test: Add 1 µL of each DMSO concentration to 99 µL of your assay buffer in a clear 96-well plate. Let it equilibrate for 15-30 minutes.

  • Visual Inspection: Visually inspect the wells against a dark background for any signs of cloudiness or precipitate. You can also measure absorbance at ~600 nm; an increase indicates light scattering from precipitated material.

  • Optimization: If precipitation occurs at your desired concentration, repeat steps 4-5, but prepare the final solution to contain a higher percentage of DMSO (e.g., dilute 2 µL of a 50x DMSO stock into 98 µL of buffer for a 2% final concentration). The goal is to find the lowest co-solvent concentration that maintains solubility.[5]

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle heating to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Direct Solubilization: Add your solid compound directly to the HP-β-CD solution and stir or sonicate until it dissolves. This may take longer than with DMSO.

  • Slurry Method: Alternatively, if you have a DMSO stock, you can add it dropwise to the stirred HP-β-CD solution. The cyclodextrin will encapsulate the compound as the DMSO is diluted.

  • Assay Dilution: Use this new HP-β-CD/compound stock solution for your serial dilutions in the assay. The dilutions should be made in an assay buffer containing the same concentration of HP-β-CD to maintain the complex equilibrium.

  • Validation: Always run a control with just the HP-β-CD vehicle to ensure it does not interfere with your assay's readout.

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Starting ConcentrationProsCons / Potential Assay Interference
Co-solvents (DMSO, Ethanol) Reduces the polarity of the aqueous solvent, decreasing the energy penalty for solvating a hydrophobic molecule.[10][]0.1% - 1.0% (v/v) finalSimple, effective for many compounds, widely used.[6]Can be toxic to cells, inhibit enzymes, or cause protein denaturation at higher concentrations (>1%).[8]
pH Adjustment Ionizes the compound by protonating or deprotonating acidic/basic functional groups, increasing electrostatic interactions with water.[]Shift pH by 1-2 units from physiological (e.g., to pH 6.5 or 8.0)Highly effective for ionizable compounds, uses standard buffers.Limited by the pH tolerance of the biological system (cells, enzymes, receptors).
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic portion of the drug in a non-polar cavity, presenting a soluble exterior to the aqueous phase.[][14]1% - 10% (w/v) in final bufferLow cytotoxicity, highly effective for many hydrophobic compounds, can improve stability.[5]Can sometimes extract cholesterol from cell membranes; may interfere with assays involving lipids.
Advanced Formulations Includes techniques like self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticles.[17][18][19]Formulation-dependentCan achieve much higher apparent solubility for very difficult compounds.Requires significant formulation expertise and development; may not be suitable for early-stage screening.

Advanced Visualization: Mechanism of Solubilization

Solubilization_Mechanisms cluster_problem The Problem: Aqueous Environment cluster_solutions Solubilization Strategies cluster_cosolvent Co-Solvent (e.g., DMSO) cluster_cd Cyclodextrin (HP-β-CD) compound_agg Hydrophobic Aggregation (Precipitation) compound_single Single Molecule (Poorly Soluble) compound_single->compound_agg [High Conc.] water Water Molecules water->compound_agg Drives cosolvent DMSO Molecules compound_sol_co Solubilized Molecule cosolvent->compound_sol_co Interrupts water structure, solvates hydrophobic part cd Cyclodextrin (Hydrophobic Cavity) compound_sol_cd Soluble Inclusion Complex cd->compound_sol_cd Encapsulates hydrophobic part

Caption: How co-solvents and cyclodextrins prevent compound aggregation in water.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Doherty, M., & Grant, D. J. W. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer. [Link]

  • Al-Omar, M. A. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules. [Link]

  • 1,2,4-Triazole - Solubility of Things. Solubility of Things. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kumar, V., & Kumar, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Le, T. B., & Podium, S. M. (2020). Dynamic pH responsivity of triazole-based self-immolative linkers. RSC Publishing. [Link]

  • Solubility of triazole?. ResearchGate. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]

  • 4-(1H-tetrazol-5-ylmethyl)aniline Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • Methylaniline Chemical Properties,Uses,Production. (2024). Yufeng. [Link]

  • n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline. PubChem. [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. [Link]

  • A triazole derivative as a new acid-base indicator. ResearchGate. [Link]

  • N-Methylaniline. Wikipedia. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • (1-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements. [Link]

Sources

"optimizing reaction conditions for triazole synthesis (catalyst, solvent, temperature)"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-OPT-2026
Status: Open
Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Support Center

You have reached the Tier 3 Technical Support guide for Azide-Alkyne Cycloaddition (AAC) . This document is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Whether you are performing the copper-catalyzed (CuAAC) "Click" reaction for 1,4-triazoles or the ruthenium-catalyzed (RuAAC) variant for 1,5-triazoles, the failure points are often predictable. We will address them systematically.

Part 1: The Catalyst System (The Engine)

Core Concept: The active species in CuAAC is Cu(I) .[1][2][3][4] However, Cu(I) is thermodynamically unstable and prone to oxidation into inactive Cu(II) or disproportionation into Cu(0) and Cu(II).

Standard Protocol: In Situ Reduction (The Gold Standard)

Why this works: Generating Cu(I) in situ from inexpensive CuSO₄ using Sodium Ascorbate is more robust than using Cu(I) salts (like CuI), which are often partially oxidized before you even open the bottle.

Reagent Preparation:

  • Solution A (Copper Source): 100 mM CuSO₄ · 5H₂O in water.[5]

  • Solution B (Reductant): 500 mM Sodium Ascorbate in water (Freshly prepared; yellowing indicates degradation).

  • Solution C (Ligand - Optional but Recommended): 50 mM THPTA or TBTA in water or DMSO.

Step-by-Step Workflow:

  • Dissolve Alkyne (1.0 equiv) and Azide (1.0-1.2 equiv) in the solvent (see Part 2).

  • Add Solution C (Ligand) (0.1 - 0.5 equiv).

  • Add Solution A (CuSO₄) (0.01 - 0.05 equiv).[5]

  • Initiation: Add Solution B (Ascorbate) (0.05 - 0.25 equiv) last.

  • Purge headspace with N₂/Argon. Cap active vessel.

Ligand Selection Matrix

Use this table to select the correct ligand for your specific environment.

LigandSolubilityApplicationMechanism of Action
None N/ASimple, small molecules; "On-water" reactions.Cu(I) is unprotected; requires excess ascorbate.
TBTA Organic (DMSO/DMF)Organic-soluble reactants; Bioconjugation.Tetradentate binder; protects Cu(I) from oxidation.
THPTA WaterBiological media; Protein labeling; DNA.Highly water-soluble; prevents Cu-induced protein precipitation.
BTTES WaterLive-cell labeling.Lower cytotoxicity than THPTA; protects Cu(I) effectively.
Mechanistic Insight: The Dinuclear Cycle

Why your reaction rate depends on Copper concentration squared. Recent kinetic studies confirm that the active catalytic species involves two copper atoms—one to activate the alkyne (σ-bound) and one to activate the azide (π-bound).

CuAAC_Mechanism Start Cu(I) Source Step1 σ-Cu-Acetylide Formation Start->Step1 + Alkyne Step2 Recruitment of 2nd Cu(I) (Dinuclear Complex) Step1->Step2 + Cu(I) Step3 Azide Coordination Step2->Step3 + Azide Step4 C-N Bond Formation (Metallacycle) Step3->Step4 Rate Limiting End 1,4-Triazole + 2 x Cu(I) Step4->End Protonolysis End->Start Regeneration

Caption: The Dinuclear CuAAC Catalytic Cycle. Note the requirement for a second Cu(I) atom (Yellow node) to facilitate the metallacycle formation.

Part 2: Solvent Systems & Solubility

The "On-Water" Effect: Water is not just a solvent here; it accelerates the reaction due to the hydrophobic effect and hydrogen bonding at the interface.

Recommended Solvent Systems:

  • t-BuOH / Water (1:1 or 2:1): The universal baseline. t-BuOH solubilizes organics, water accelerates the rate.

  • DMSO / Water: Use for highly hydrophobic substrates or when TBTA is the ligand.

  • DMF: Avoid if possible for CuAAC (copper coordinates strongly to DMF, potentially slowing kinetics), but essential for RuAAC.

Part 3: Troubleshooting & FAQs

Issue 1: The Reaction Stalled (Low Conversion)

Diagnosis: The reaction started but stopped at ~50% conversion. Adding more catalyst doesn't help.

  • Root Cause: Oxygen ingress has oxidized Cu(I) to Cu(II). The ascorbate has been depleted.

  • Solution:

    • Degas: Freeze-pump-thaw your solvents or sparge vigorously with Argon for 15 mins.

    • Ligand: Switch to TBTA or THPTA. They act as "sacrificial shields" for the Cu(I).

    • Re-initiate: Add a fresh aliquot of Sodium Ascorbate (not Copper).

Issue 2: "Glaser Coupling" Byproducts

Diagnosis: You see two alkyne starting materials linked together (diyne) instead of the triazole.

  • Root Cause: Presence of Oxygen + Copper + Base causes oxidative homocoupling of alkynes.

  • Solution:

    • Strict Anaerobic Conditions: This is non-negotiable if Glaser coupling is observed.

    • Slow Addition: Add the alkyne slowly to the azide/catalyst mixture (keep alkyne concentration low).

Issue 3: Regioselectivity Failures (1,4 vs 1,5)

Diagnosis: You need the 1,5-isomer, but you are getting the 1,4-isomer (or a mixture).

  • Root Cause: You are likely using thermal conditions without a specific catalyst, or confusing the metal centers.

  • Corrective Action:

    • For 1,4-Triazole: Use Cu(I) (CuSO4/Ascorbate).[3] This is >98% regioselective.

    • For 1,5-Triazole: Use Ru(II) (e.g., Cp*RuCl(PPh₃)₂).[1][6][7]

    • Warning: RuAAC is not hydrated-compatible. It requires anhydrous organic solvents (THF, Dioxane, Toluene) and elevated temperatures (60-80°C).

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Reaction Issue? Check1 Is it Stalled? Problem->Check1 Check2 Wrong Isomer? Problem->Check2 Check3 Blue Byproduct? Problem->Check3 Action1 Add Ascorbate Check O2 Check1->Action1 Yes Action2 Switch Metal (Cu vs Ru) Check2->Action2 Yes Action3 Glaser Coupling Degas Solvents Check3->Action3 Yes

Caption: Rapid diagnostic flow for common triazole synthesis failures.

Part 4: Workup & Purification (Removing the Metal)

Leaving copper in your product is cytotoxic and interferes with subsequent assays (quenching fluorescence or poisoning Pd catalysts).

Protocol: The EDTA Wash

  • Dilute reaction mixture with EtOAc or DCM.

  • Wash organic layer with 0.1 M EDTA (pH 7-8) or NH₄Cl/NH₄OH (1:1) .

    • Indicator: The aqueous layer will turn bright blue (Cu-complex).[8]

  • Repeat wash until the aqueous layer is colorless.[8]

  • Dry over MgSO₄ and concentrate.

Alternative: Solid Phase Scavenging For small scale or water-soluble products:

  • Add CupriSorb™ or Thiol-functionalized Silica beads to the reaction mixture.

  • Stir for 30 mins.

  • Filter.[8][9]

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

Sources

"stability issues of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline in solution"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline . This response is structured as a Tier-3 Technical Support resource designed for medicinal chemists and structural biologists.

Subject: Stability & Handling of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline Case ID: TRZ-ANL-005 Status: Resolved / Guide Available

Executive Summary: Stability Dashboard

Compound Status: Conditionally Stable This compound is a hybrid of a 1,2,3-triazole (generally robust) and an N-alkyl aniline (oxidation-prone).[1] While the triazole ring confers thermal stability, the aniline moiety introduces sensitivity to air and light.[1]

ParameterStability RatingCritical Risk Factor
Thermal HighStable up to >100°C (Triazole ring integrity).
Oxidative Low/Moderate Aniline moiety susceptible to radical oxidation (browning).[1]
Hydrolytic HighStable in aqueous buffers (pH 2–10).[1]
Photolytic ModerateUV exposure accelerates aniline oxidation.[1]
Solution State ModerateProne to precipitation due to tautomeric equilibria.[1]

Core Stability Mechanisms

To troubleshoot effectively, you must understand the two dominant chemical behaviors governing this molecule in solution: Aniline Oxidation and Triazole Tautomerism .[1]

A. The "Browning" Effect (Oxidative Instability)

The most common user complaint is the solution turning yellow/brown over time. This is not degradation of the triazole linker, but rather the oxidation of the secondary aniline.

  • Mechanism: In the presence of atmospheric oxygen and light, the aniline nitrogen undergoes single-electron transfer (SET), forming a radical cation. This leads to dimerization (forming hydrazines or benzidines) and subsequent polymerization into colored species (quinone imines).[1]

  • Catalyst: If this compound was synthesized via CuAAC (Click Chemistry), residual Copper (Cu) is a potent catalyst for this oxidation.[1] Even trace ppm levels of Cu will accelerate decomposition from weeks to hours.[1]

B. The Solubility Paradox (Tautomerism)

Users often report inconsistent solubility (e.g., "It dissolved yesterday, but precipitated today").[1]

  • Mechanism: The 1H-1,2,3-triazole moiety is amphoteric.[1] It has an acidic proton (pKa ~9.[1]3) and basic nitrogens.[1] In solution, it exists in a dynamic equilibrium between the 1H- and 2H- tautomers.

  • Impact: The 2H-tautomer is generally more lipophilic, while the 1H-tautomer is more polar. Changes in solvent polarity or pH shift this equilibrium, causing spontaneous precipitation.[1]

C. Visualizing the Instability Pathways

The following diagram illustrates the degradation and equilibrium pathways you must control.

StabilityPathways Compound Native Compound (Clear Solution) Radical Aniline Radical Cation Compound->Radical [O2] + Light (Slow) Compound->Radical Cu(I)/Cu(II) (Fast Catalysis) Tautomer 2H-Tautomer (Precipitate Risk) Compound->Tautomer Solvent Polarity Shift Dimer Colored Oligomers (Brown/Yellow) Radical->Dimer Dimerization

Figure 1: Mechanistic pathways showing oxidative degradation (Red path) and tautomeric equilibrium (Green path).

Troubleshooting Guide (FAQ)

Issue 1: "My DMSO stock solution turned dark brown overnight."

Diagnosis: Oxidative degradation of the aniline, likely catalyzed by residual Copper.[1] Immediate Action:

  • Check the synthesis method.[1][2][3][4] Was CuAAC used?

  • If yes, the compound likely contains trapped Copper.[1] Standard silica chromatography does not effectively remove trace copper.[1] Corrective Protocol: Perform a Chelation Wash .[1]

  • Dissolve compound in EtOAc.[1]

  • Wash 3x with 10% EDTA (aq) or aqueous Ammonia (1:9 NH4OH:H2O).[1]

  • The aqueous layer will turn blue (Cu-complex) initially. Wash until the aqueous layer is colorless.[1]

  • Re-dry organics and concentrate.[1]

Issue 2: "The compound precipitates upon dilution in aqueous buffer."

Diagnosis: pH-dependent solubility crash. Explanation:

  • The triazole NH is acidic (pKa ~9.3).[1]

  • The aniline NH is weakly basic (pKa ~4.6).[1]

  • At Neutral pH (7.0): The molecule is largely neutral (uncharged), which is its least soluble state.[1] Solution:

  • For Acidic Assays: Ensure pH < 4.0 (Protonates aniline -> Soluble cation).[1]

  • For Basic Assays: Ensure pH > 10.0 (Deprotonates triazole -> Soluble anion).[1]

  • For Neutral Assays: You must use a cosolvent.[1] We recommend 5% DMSO or Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

Issue 3: "I see double peaks in my LC-MS or NMR."

Diagnosis: Slow tautomer exchange, not impurity. Verification:

  • NMR: Run the spectrum at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is tautomerism.[1] If they remain distinct, it is an impurity (likely the regioisomer from synthesis).[1]

  • Note: 1,2,3-triazoles substituted at the 4/5 position often show broad signals for the methylene protons (-CH2-) due to this exchange rate being intermediate on the NMR timescale.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

To maximize shelf-life (>6 months), follow this strict protocol.

StepActionTechnical Rationale
1 Solvent Choice Use anhydrous DMSO or DMAc .[1] Avoid Methanol (protic solvents accelerate tautomerization rates).[1]
2 Concentration Limit to 10–20 mM .[1] Higher concentrations promote intermolecular H-bonding and aggregation.
3 Deoxygenation Purge the vial with Argon/Nitrogen for 30 seconds before capping.
4 Storage Store at -20°C or -80°C in amber glass vials.
5 Additives Add 1 mM Ascorbic Acid equivalent if the application permits. This acts as an antioxidant scavenger for the aniline.[1]
SOP-02: Quality Control (QC) Check

Before using an old stock, run this quick check:

  • Visual Inspection: Is it yellow/brown? (Reject if > Pale Yellow).[1]

  • Solubility Check: Dilute 1 µL into 100 µL water.

    • Cloudy? Sonicate.[1] If it clears, it is usable.[1] If particulates remain, the concentration is wrong or degradation has occurred.[1]

References & Authoritative Sources

  • Triazole Stability & Tautomerism:

    • Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Establishes the 1H/2H equilibrium dynamics of 1,2,3-triazoles).

    • Source:

  • Aniline Oxidation Mechanisms:

    • Gomes, A., et al. "Oxidation of amine-based drugs: Mechanisms and consequences."[1] Journal of Pharmaceutical Sciences. (Details the radical cation pathway for N-alkyl anilines).

    • Source:

  • Copper Contamination in Click Chemistry:

    • Bock, V. D., et al. "CuAAC in Medicinal Chemistry: Copper contamination issues."[1] European Journal of Organic Chemistry.[1] (Highlights the catalytic role of residual Cu in degradation).

    • Source:

  • Solubility of Triazoles:

    • PubChem Compound Summary: 1H-1,2,3-Triazole.[1] (Provides pKa and physical property data for the core heterocycle).

    • Source:

Sources

"refining protocols for testing the biological activity of triazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: TRZ-BIO-OPT-01
Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Introduction: Beyond the Synthesis

Welcome to the Triazole Profiling Support Hub. You have successfully synthesized a library of 1,2,3- or 1,2,4-triazole derivatives. You are now moving to biological validation.

The Problem: Triazoles are privileged scaffolds in medicinal chemistry, known for their stability and dipole moments.[1] However, these same properties introduce specific artifacts in biological assays—specifically solubility limitations, metal catalyst contamination (from Click chemistry), and redox interference in colorimetric assays.

This guide provides self-validating protocols to distinguish true biological activity from experimental noise.

Module 1: The "False Toxicity" Artifact (Copper Contamination)

Context: If you synthesized 1,2,3-triazoles using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), your "cytotoxic" compound might actually be residual copper. Copper ions (


) are highly toxic to mammalian cells (generating ROS) and bacteria, often resulting in false-positive potency data.
Diagnostic Protocol: The Copper Check

Before running your NCI-60 or MIC panels, validate your purification.

Q: How do I know if my cytotoxicity is real or just copper poisoning? A: Run a "Sham Control" or use a scavenger resin. NMR is insufficient to detect trace copper (ppm levels) that kill cells.

Step-by-Step Troubleshooting:

  • The Scavenger Test:

    • Split your sample. Treat half with a solid-phase metal scavenger (e.g., QuadraPure™ or Si-Thiol) for 4 hours.

    • Filter and re-test both samples in your cell viability assay.

    • Result: If the scavenged sample loses potency, your "drug" was just copper pollution.

  • The EDTA Rescue (Quick Screen):

    • Add 50 µM EDTA to your cell culture media alongside your compound.

    • Logic: EDTA chelates free copper but usually won't strip the metal from a stable metallo-enzyme target. If EDTA eliminates toxicity, suspect copper contamination.

Workflow Visualization: Copper Remediation

CopperCleanup Synth Crude CuAAC Reaction Purify Standard Column Chromatography Synth->Purify Check Biological QC: Is Cu < 5 ppm? Purify->Check Decision Detected? Check->Decision MethodA Solid Phase Extraction (Si-Thiol) Decision->MethodA Yes (High Yield Req) MethodB Liquid-Liquid Extraction (EDTA/NH4Cl) Decision->MethodB Yes (Low Cost) BioAssay Proceed to Bio-Screening Decision->BioAssay No MethodA->BioAssay MethodB->BioAssay

Figure 1: Decision matrix for removing residual copper catalysts prior to biological testing to prevent false-positive cytotoxicity.

Module 2: Cytotoxicity Screening (MTT/MTS Interference)

Context: Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce a salt into a colored formazan.[2][3][4] Many triazole derivatives, especially those with free thiols or specific electron-rich substitutions, can chemically reduce MTT without any living cells present.

Q: My cells look dead under the microscope, but the MTT data says 100% viability. Why? A: Your compound is reducing the MTT. You have generated a "False Viability" artifact.

The "Cell-Free" Blank Protocol

You must validate your assay chemistry before validating your biology.

  • Prepare Plate: Add culture medium (no cells) to a 96-well plate.

  • Add Compound: Add your triazole derivative at the highest test concentration (e.g., 100 µM).

  • Add Reagent: Add MTT/MTS reagent and incubate for 2–4 hours at 37°C.

  • Read: Measure absorbance.

    • Pass: OD is identical to media-only control.

    • Fail: OD is significantly higher (purple color develops). Action: Switch assays.

Alternative Assay Selection Table
Assay TypeMechanismTriazole Interference RiskRecommendation
MTT/MTS Reductive metabolism (Tetrazolium

Formazan)
High (Chemical reduction by compound)Use only if "Cell-Free" blank is negative.
Resazurin (AlamarBlue) Redox indicatorModerate (Fluorescence quenching possible)Good alternative, but check for autofluorescence.
ATP (CellTiter-Glo) ATP quantitation (Luciferase)Low Gold Standard for triazoles. Expensive but accurate.
LDH Release Membrane integrity (Enzyme leakage)Low Best for confirming necrosis vs. apoptosis.

Module 3: Antifungal Susceptibility (The "Trailing" Endpoint)

Context: Triazoles (fluconazole, itraconazole analogues) target Lanosterol 14


-demethylase (CYP51). They are generally fungistatic (inhibit growth), not fungicidal. This leads to the "Trailing Effect" in broth microdilution assays, where fungal growth is inhibited but not totally wiped out.

Q: I don't see a clear clear well. There is a haze in all my dilutions. Is my compound inactive? A: Not necessarily. You are likely observing the "Trailing Effect." Do not use a 100% inhibition endpoint (MIC-0).

Protocol: CLSI M27 Alignment for Triazoles

Reference Standard: CLSI M27 (Yeasts) / M38 (Molds)

  • Inoculum Prep: Ensure inoculum is

    
     to 
    
    
    
    CFU/mL. Too high, and triazoles fail (inoculum effect).
  • The 50% Rule (MIC-2):

    • For triazoles, the MIC is defined as the lowest concentration causing a prominent decrease (

      
      50%)  in turbidity compared to the growth control.
      
    • Do not look for an optically clear well (which is required for Amphotericin B).

  • Visual Aid:

    • Score wells 0 to 4 (4 = Control/No drug).

    • Score 2 (50% reduction) is your MIC.

Mechanism of Action & Resistance Pathway

AzoleMOA cluster_resistance Common Resistance Mechanisms Lanosterol Lanosterol Target Target: CYP51 (14α-demethylase) Lanosterol->Target Ergosterol Ergosterol (Cell Membrane Integrity) Target->Ergosterol Normal Pathway ToxicSterol Toxic 14α-methylsterols Accumulation Target->ToxicSterol Inhibition Triazole Triazole Derivative (Inhibitor) Triazole->Target Binds Heme Iron Arrest Growth Arrest (Fungistatic) ToxicSterol->Arrest Efflux CDR1/MDR1 Efflux Pumps Overexpression CYP51 Overexpression

Figure 2: Mechanism of Action for triazole derivatives. Note that efficacy depends on the accumulation of toxic sterols, resulting in growth arrest (static) rather than immediate lysis.

Module 4: Solubility Optimization for Bioassays

Context: Highly lipophilic triazoles may precipitate in aqueous media (RPMI/DMEM), forming micro-crystals that scatter light (false absorbance) or settle on cells (physical toxicity).

Troubleshooting Checklist:

  • The DMSO Limit: Keep final DMSO concentration

    
     (v/v). If your compound crashes out at this level, you cannot test it accurately.
    
  • Cosolvents: If precipitation occurs, try adding Tween 80 (0.002%) or Pluronic F-127 to the assay media to stabilize the dispersion.

  • Microscopy Check: Before reading any plate, look at the wells under 10x magnification. If you see crystals ("brick dust"), your data is invalid.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27). CLSI.[5][6][7] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Puckett, C. A., et al. (2010). Monitoring Copper Ions in Living Cells with a Fluorescent Sensor. Journal of the American Chemical Society, 132(6), 1808-1809. (Context on Copper Toxicity). [Link]

Sources

Validation & Comparative

"comparing biological activity of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline with similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of N-Arylmethyl-1,2,3-Triazole Derivatives

This guide provides a comprehensive comparison of the biological activity of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and its structurally similar analogs. The objective is to deliver an in-depth analysis of their performance based on experimental data, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore the nuances of their synthesis, anticancer, and antimicrobial properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analysis.

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to form hydrogen bonds, dipole-dipole, and π-stacking interactions with biological targets. Its synthesis, often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, makes it an attractive core for creating diverse molecular libraries. This guide focuses on a specific class of these compounds: N-arylmethyl-1,2,3-triazoles, with a core structure of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline. We will analyze how substitutions on the aniline and triazole rings modulate their biological activities, providing a comparative framework for future drug design.

Core Structures for Comparison

For this analysis, we will compare the parent compound, N-[(1H-1,2,3-triazol-5-yl)methyl]aniline ( Compound A ), with two representative, structurally similar analogs that feature modifications on the aniline ring. These analogs, Compound B (4-chloro substituted) and Compound C (4-methoxy substituted), allow for a clear investigation of how electron-withdrawing and electron-donating groups impact biological efficacy.

Chemical Structures of Compared Compounds

Comparative Analysis of Anticancer Activity

The potential of these compounds to inhibit cancer cell growth is a key area of investigation. We will compare their cytotoxic effects against a human colorectal carcinoma cell line (HCT-116).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) of Compounds A, B, and C for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as the percentage of cell viability relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout seed Seed HCT-116 Cells (5,000 cells/well) incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Add Compounds A, B, C (Varying Concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution (Incubate 4h) incubate2->add_mtt solubilize Dissolve Formazan (Add DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc Data Analysis read->calc Calculate IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Comparative Cytotoxicity Data
CompoundSubstitution on Aniline RingIC₅₀ against HCT-116 (µM)
A -H (unsubstituted)> 100
B 4-Cl (electron-withdrawing)15.2
C 4-OCH₃ (electron-donating)85.7
Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR. The unsubstituted parent compound (A ) shows negligible activity. The introduction of a chloro group at the para-position of the aniline ring (Compound B ) significantly enhances cytotoxic activity. This is likely due to the electron-withdrawing nature and lipophilicity of chlorine, which may improve cell membrane permeability and interaction with the target. Conversely, the electron-donating methoxy group (Compound C ) results in only a modest increase in activity compared to the parent compound, suggesting that electron-rich substituents are less favorable for this particular activity.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of these compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: S. aureus and E. coli are grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The compounds are serially diluted in a 96-well plate with MHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Antimicrobial Data
CompoundSubstitution on Aniline RingMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
A -H (unsubstituted)128> 256
B 4-Cl (electron-withdrawing)32128
C 4-OCH₃ (electron-donating)64> 256
Structure-Activity Relationship (SAR) Insights

Similar to the anticancer activity, Compound B , with the 4-chloro substituent, demonstrates the most potent antimicrobial activity, particularly against the Gram-positive S. aureus. This suggests that the lipophilic and electron-withdrawing properties of the substituent are crucial for its antibacterial effect. The activity against the Gram-negative E. coli is generally weaker, which may be attributed to the presence of the outer membrane in Gram-negative bacteria acting as a permeability barrier. The methoxy-substituted Compound C shows moderate activity against S. aureus but is ineffective against E. coli.

Potential Mechanism of Action: A Hypothetical Model

While the exact mechanism of action for these compounds requires further investigation, many bioactive triazole derivatives are known to function as enzyme inhibitors. For instance, they can coordinate with metal ions in the active sites of metalloenzymes or interfere with key signaling pathways. A plausible hypothesis for the observed anticancer activity could be the inhibition of a critical kinase involved in cell proliferation.

Mechanism_Pathway compound_b Compound B (4-Chloro Derivative) atp_site ATP Binding Site compound_b->atp_site Binds to apoptosis Apoptosis compound_b->apoptosis Induces kinase Target Kinase (e.g., EGFR, VEGFR) pi3k PI3K/Akt Pathway kinase->pi3k Activates ras Ras/MAPK Pathway kinase->ras Activates atp_site->kinase Part of proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Hypothetical mechanism of action for Compound B's anticancer activity.

Conclusion and Future Directions

This comparative analysis demonstrates that the biological activity of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline derivatives is highly dependent on the nature of the substituent on the aniline ring. The presence of an electron-withdrawing group, such as chlorine at the para-position, significantly enhances both anticancer and antimicrobial activities. This suggests that lipophilicity and electronic properties are key determinants of efficacy.

Future research should focus on:

  • Expanding the library of derivatives with diverse substituents to further probe the SAR.

  • Identifying the specific molecular targets to elucidate the mechanism of action.

  • Conducting in vivo studies to evaluate the therapeutic potential of the most promising compounds.

This guide provides a foundational understanding for the rational design of more potent and selective 1,2,3-triazole-based therapeutic agents.

References

  • Synthesis and biological evaluation of 1,2,3-triazole-scaffold-based aniline derivatives as potent anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antimicrobial activity of novel 1,2,3-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • The MTT assay for assessing cell viability and cytotoxicity. Nature Protocols. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. [Link]

A Comparative Analysis of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and Clinically Approved VEGFR-2 Inhibitors for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and the progression of diseases like cancer.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR).[3][4] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.[2][4] In the context of oncology, tumors exploit this pathway to establish a blood supply, which is crucial for their growth and metastasis.[1][4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][2][3]

This guide provides a comparative overview of a novel triazole-based compound, N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, as a representative of a promising class of VEGFR-2 inhibitors, against established, clinically approved drugs: Sorafenib, Sunitinib, and Axitinib. We will delve into their mechanisms of action, kinase profiles, and the experimental data that underpins their use in research and clinical settings.

The Rise of Triazole-Based VEGFR-2 Inhibitors

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[5][6] Recent studies have highlighted the potential of 1,2,3-triazole derivatives as potent inhibitors of VEGFR-2.[5][7] These compounds often act as small-molecule tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain of the receptor.[1][3]

While specific experimental data for N-[(1H-1,2,3-triazol-5-yl)methyl]aniline is not extensively available in the public domain, its structural motif is representative of a class of compounds designed to interact with the key amino acid residues in the ATP-binding pocket of VEGFR-2. The aniline and triazole moieties can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Synthesis of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

The synthesis of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline can be conceptually approached through established methods for creating similar triazole derivatives. A plausible synthetic route would involve a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for forming 1,2,3-triazoles.

Established VEGFR-2 Inhibitors: A Clinical Perspective

The field of anti-angiogenic therapy has been significantly advanced by the development and approval of several multi-targeted tyrosine kinase inhibitors that target VEGFR-2.[1][4] These drugs have demonstrated clinical efficacy in various cancers, including renal cell carcinoma and hepatocellular carcinoma.[1][8]

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor that targets several tyrosine kinase receptors, including VEGFR-1, -2, and -3, as well as the RAF serine/threonine kinases.[3][9] Its ability to inhibit both angiogenesis and tumor cell proliferation has made it a standard therapy for advanced hepatocellular carcinoma and renal cell carcinoma.[3][9]

Sunitinib (Sutent®)

Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor that acts on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (KIT).[8][10][11] This broad spectrum of activity allows it to disrupt multiple signaling pathways involved in tumor growth and angiogenesis.[8] Sunitinib is a first-line treatment for metastatic renal cell carcinoma and is also used for gastrointestinal stromal tumors.[8][10]

Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[12][13] Its high affinity and selectivity for VEGFRs make it a powerful tool for inhibiting angiogenesis.[13][14] Axitinib is approved for the treatment of advanced renal cell carcinoma after failure of one prior systemic therapy.[13]

Comparative Analysis: N-[(1H-1,2,3-triazol-5-yl)methyl]aniline vs. Approved Inhibitors

The primary distinction between a novel compound like N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and the established drugs lies in its potential for improved selectivity and a different side-effect profile. While multi-targeted inhibitors like Sorafenib and Sunitinib are effective, their broad activity can lead to off-target effects.[1] A more selective inhibitor could potentially offer a better therapeutic window.

Mechanism of Action and Binding

All of these small-molecule inhibitors function by competing with ATP for the binding site in the kinase domain of VEGFR-2.[1][3][10] Molecular docking studies on various triazole derivatives suggest that the triazole ring can form crucial hydrogen bonds with key residues like Cys919 in the hinge region of the ATP-binding pocket. The aniline portion can then be positioned to interact with other residues, enhancing binding affinity. Molecular dynamics simulations and free energy calculations have been instrumental in elucidating the binding mechanisms of Sorafenib, Sunitinib, and Lenvatinib with VEGFR2, highlighting the importance of van der Waals interactions and hydrogen bonds with residues such as E885 and D1046.[15]

Kinase Inhibition Profile

The following table summarizes the inhibitory concentrations (IC50) of the established drugs against VEGFR-2 and other kinases. Data for N-[(1H-1,2,3-triazol-5-yl)methyl]aniline is hypothetical and represents a target profile for a selective inhibitor.

InhibitorVEGFR-2 IC50Other Key Targets and IC50
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline Hypothetical: <50 nMHypothetical: High selectivity against other kinases
Sorafenib 90 nM[9][16]VEGFR-1 (26 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-Kit (68 nM), Flt-3 (58 nM), RAF-1 (6 nM), B-RAF (22 nM)[9][16]
Sunitinib 80 nM[16]VEGFR-1, VEGFR-3, PDGFR-α, PDGFR-β, KIT, FLT3, RET, CSF1R[8][11]
Axitinib 0.2 nM[17]VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[17]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol provides a framework for evaluating the inhibitory activity of compounds against VEGFR-2.

Objective: To determine the IC50 value of a test compound for VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compound (e.g., N-[(1H-1,2,3-triazol-5-yl)methyl]aniline)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the Poly(Glu, Tyr) substrate.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a recombinant kinase domain ensures a pure and active enzyme for reproducible results.

  • Poly(Glu, Tyr) Substrate: This synthetic polymer is a generic substrate for many tyrosine kinases, making it suitable for initial screening.

  • ADP-Glo™ Assay: This assay format is highly sensitive and measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Visualizing the Landscape

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Induces PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway upon VEGF binding.

Inhibitor Comparison Workflow

Inhibitor_Comparison cluster_compounds Test Compounds cluster_assays Experimental Evaluation cluster_data Data Analysis & Comparison Triazole N-[(1H-1,2,3-triazol-5-yl)methyl]aniline KinaseAssay In Vitro VEGFR-2 Kinase Assay Triazole->KinaseAssay Sorafenib Sorafenib Sorafenib->KinaseAssay Sunitinib Sunitinib Sunitinib->KinaseAssay Axitinib Axitinib Axitinib->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 Selectivity Kinase Selectivity Profile KinaseAssay->Selectivity CellAssay Cell-Based Assays (e.g., HUVEC proliferation) InVivo In Vivo Models (e.g., Xenografts) CellAssay->InVivo Efficacy Anti-Angiogenic Efficacy CellAssay->Efficacy InVivo->Efficacy Toxicity Toxicity Profile InVivo->Toxicity IC50->CellAssay Selectivity->CellAssay

Caption: Workflow for comparing VEGFR-2 inhibitors.

Conclusion and Future Directions

The development of novel VEGFR-2 inhibitors remains a critical area of cancer research. While established multi-targeted drugs like Sorafenib, Sunitinib, and Axitinib have demonstrated significant clinical benefit, there is still a need for more selective agents with improved safety profiles. Triazole-based compounds, represented here by N-[(1H-1,2,3-triazol-5-yl)methyl]aniline, offer a promising scaffold for the design of next-generation VEGFR-2 inhibitors. Further synthesis and rigorous preclinical evaluation of these compounds are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.

References

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors - PMC. [Link]

  • Patsnap Synapse. What is the mechanism of Sunitinib Malate?. [Link]

  • VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016). [Link]

  • AACR Journals. Multicenter, Phase II Study of Axitinib, a Selective Second-Generation Inhibitor of Vascular Endothelial Growth Factor Receptors 1, 2, and 3, in Patients with Metastatic Melanoma. [Link]

  • Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC. [Link]

  • Proteopedia. Sunitinib. [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC. [Link]

  • Patsnap Synapse. What is the mechanism of Axitinib?. [Link]

  • Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule - Frontiers. [Link]

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals. [Link]

  • Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC. [Link]

  • RCSB PDB. 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • PubMed. Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. [Link]

  • PubMed. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. [Link]

  • Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC. [Link]

  • NIH. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

Sources

A Foreword on N-[(1H-1,2,3-triazol-5-yl)methyl]aniline and the Scope of This Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Enzymatic Cross-Reactivity of 1,2,3-Triazole-Containing Inhibitors

The compound N-[(1H-1,2,3-triazol-5-yl)methyl]aniline represents a specific chemical structure built upon a 1,2,3-triazole scaffold. While this precise molecule is not extensively characterized in publicly available literature as a potent enzyme inhibitor, the 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique properties—hydrogen bond accepting/donating capabilities, dipolar nature, and rigid planarity—allow it to serve as a highly effective pharmacophore that can confer both potency and selectivity.

This guide, therefore, addresses the critical question of cross-reactivity by using the broader, well-documented class of 1,2,3-triazole-containing kinase inhibitors as a technically robust framework. We will use a representative compound, a hypothetical analogue of known BRAF inhibitors, which we will term "Triazolo-A" , to illustrate the principles and methodologies for assessing enzymatic specificity. The experimental logic and workflows described herein are directly applicable to N-[(1H-1,2,3-triazol-5-yl)methyl]aniline or any novel small molecule inhibitor.

The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable

The development of a successful enzyme inhibitor hinges on its selectivity. Off-target activity, or cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and confounding experimental results. The 1,2,3-triazole scaffold, while advantageous, often orients inhibitor molecules into binding pockets (like the ATP-binding site of kinases) that are conserved across entire enzyme families.

Expertise & Experience: The central challenge is that enzymes with structurally similar active sites can serve as unintended secondary targets. For instance, many kinase inhibitors targeting the "DFG-out" conformation can exhibit cross-reactivity with other kinases that can adopt this inactive state. Therefore, a comprehensive profiling strategy is not merely a "checklist" item but a foundational component of the inhibitor's validation, directly informing its therapeutic potential and safety profile.

This guide outlines a two-tiered approach to systematically de-risk a lead compound like "Triazolo-A":

  • Tier 1: Broad Panel Screening: An expansive, high-throughput screen to identify a wide range of potential off-targets.

  • Tier 2: Orthogonal Validation & IC₅₀ Determination: Focused, quantitative assays to confirm hits from Tier 1 and establish their potency.

Experimental Design: A Self-Validating Workflow for "Triazolo-A"

The following workflow provides a robust and self-validating system for characterizing the selectivity of our lead compound.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Tier 1 - Broad Cross-Reactivity Profiling cluster_2 Phase 3: Tier 2 - Hit Confirmation & Selectivity Scoring A Synthesis & Purification of 'Triazolo-A' B Primary Target Assay (e.g., BRAF V600E Kinase Assay) A->B C Initial Potency (IC₅₀) Determination for Primary Target B->C D Kinome-Wide Panel Screen (e.g., 400+ Kinases) at a single high concentration (e.g., 1 µM) C->D Proceed if potent E Data Analysis: Identify hits with >75% inhibition D->E F Dose-Response Assays for Confirmed Off-Targets E->F Advance hits G IC₅₀ Determination for Secondary Targets F->G H Calculation of Selectivity Score (IC₅₀ Off-Target / IC₅₀ Primary Target) G->H I Comprehensive Selectivity Profile of 'Triazolo-A' H->I Final Selectivity Profile

Figure 1: A robust, multi-phase workflow for inhibitor selectivity profiling.

Tier 1: Broad Kinome Profiling

Trustworthiness: The primary goal of this phase is to cast the widest possible net. Using a single, high concentration of the inhibitor (typically 1 to 10 µM) against a large panel of enzymes provides a cost-effective and rapid method to identify potential liabilities. A percent inhibition value is generated for each enzyme in the panel.

Protocol: Commercial Kinase Panel Screen (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Prepare a 10 mM stock solution of "Triazolo-A" in 100% DMSO. Dilute to a 100X working stock (e.g., 100 µM for a final assay concentration of 1 µM).

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The inhibitor is tested for its ability to displace a proprietary ligand from the ATP-binding site of each kinase in the panel. The amount of kinase captured on a solid support is measured, which is inversely proportional to the inhibitor's binding affinity.

  • Execution: The compound is submitted to the commercial vendor (e.g., Eurofins DiscoverX). The vendor performs the screen against their full panel (typically >400 kinases) at the specified concentration.

  • Data Analysis: Results are typically returned as percent inhibition (%Inh). A common threshold for identifying a "hit" is >75% inhibition, but this can be adjusted based on the project's tolerance for off-target activity.

Tier 2: Orthogonal Validation and IC₅₀ Determination

Expertise & Experience: A hit from a primary screen is not a confirmation of inhibitory activity; it is an indication of potential binding. It is critical to use an orthogonal, functional assay to confirm that binding translates to inhibition and to quantify the potency. A biochemical assay measuring enzymatic activity (e.g., phosphorylation of a substrate) is the gold standard for this step.

Protocol: In-Vitro Radioactive Kinase Assay (for BRAF and identified off-targets)

  • Reagents & Setup:

    • Recombinant human kinase (e.g., BRAF V600E, and off-target kinases identified in Tier 1).

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Substrate (e.g., inactive MEK1 for BRAF).

    • [γ-³³P]ATP (radiolabeled ATP).

    • "Triazolo-A" serially diluted in DMSO.

  • Reaction Initiation:

    • In a 96-well plate, combine the kinase, substrate, and "Triazolo-A" at various concentrations (typically an 11-point, 3-fold serial dilution starting from 10 µM).

    • Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

  • Reaction Quenching & Detection:

    • After a defined period (e.g., 60 minutes), stop the reaction by adding 3% phosphoric acid.

    • Transfer a portion of the reaction mixture onto a filtermat, which captures the phosphorylated substrate.

    • Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Convert raw counts per minute (CPM) into percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.

Data Presentation: Quantifying Selectivity

Clear visualization of selectivity data is paramount. The following tables present a hypothetical but realistic outcome for "Triazolo-A" based on the described workflow.

Table 1: Tier 1 Kinome Scan Results for "Triazolo-A" (Abbreviated) (Screening concentration = 1 µM)

Kinase TargetGene Symbol% InhibitionHit (>75%)
BRAF V600EBRAF99.8Yes
MAP2K1 (MEK1)MAP2K15.2No
SRCSRC85.1Yes
ABL1ABL132.7No
FAKPTK278.9Yes
EGFREGFR15.4No
............

Table 2: Tier 2 IC₅₀ Determination and Selectivity Profile

TargetIC₅₀ (nM)Selectivity Score (IC₅₀ Off-Target / IC₅₀ BRAF)
BRAF V600E 5 -
SRC25050-fold
FAK800160-fold

Expertise & Experience: The Selectivity Score is a critical metric. A score >100-fold is often considered a good starting point for a selective inhibitor, though the required window depends entirely on the therapeutic application and the biology of the off-target. The relatively high potency against SRC (50-fold selectivity) might be an acceptable liability or could be a focus for future medicinal chemistry efforts to improve selectivity.

Mechanistic Insights & Structural Rationale

The cross-reactivity profile can often be rationalized by examining the structural biology of the targets.

G cluster_0 Primary Target: BRAF Kinase cluster_1 Off-Target: SRC Kinase cluster_2 Non-Target: EGFR Kinase BRAF BRAF V600E DFG Motif: OUT Gatekeeper: Thr529 High Affinity Binding SRC SRC Kinase DFG Motif: OUT (accessible) Gatekeeper: Thr338 Moderate Affinity Binding EGFR EGFR Kinase DFG Motif: IN (preferred) Gatekeeper: Thr790 No Significant Binding Inhibitor Triazolo-A (Type II Inhibitor) Inhibitor->BRAF:dfg Binds DFG-out Inhibitor->SRC:dfg Binds DFG-out Inhibitor->EGFR:dfg Poor fit for DFG-in

Figure 2: Structural rationale for observed selectivity of a Type II inhibitor.

Type II inhibitors like many triazole-containing compounds achieve selectivity by binding to the inactive DFG-out conformation, where the conserved DFG motif is flipped. The cross-reactivity of "Triazolo-A" for SRC can be explained by SRC's ability to also adopt a DFG-out state, creating a compatible binding pocket. In contrast, EGFR prefers a DFG-in conformation, rendering it insensitive to this class of inhibitor. This structural understanding is key to guiding the next cycle of drug design to engineer out unwanted off-target activity.

Conclusion and Future Directions

The systematic evaluation of "Triazolo-A" reveals a potent BRAF inhibitor with moderate selectivity against a small number of kinases, including SRC and FAK. This profile provides a clear, data-driven foundation for a decision-making process:

  • Proceed with Caution: The compound could advance to cellular and in-vivo models if the off-target activities are considered acceptable for the intended therapeutic context.

  • Initiate MedChem Refinement: A structure-activity relationship (SAR) campaign can be launched to modify the "Triazolo-A" scaffold, aiming to disrupt binding to SRC and FAK while maintaining or improving potency against BRAF.

This guide demonstrates that a rigorous, multi-tiered approach to cross-reactivity profiling is essential. By combining broad, high-throughput screening with quantitative, orthogonal validation, researchers can build a comprehensive understanding of a compound's selectivity, ensuring the development of safer, more effective therapeutics.

References

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681–2694. [Link]

  • Zhao, Z., Wu, H., & Wang, L. (2017). DFG-out state of protein kinases: allosteric mechanism and signaling function. Biochemistry and Cell Biology, 95(3), 355-363. [Link]

Comparative ADME Profiling: N-[(1H-1,2,3-triazol-5-yl)methyl]aniline vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-[(1H-1,2,3-triazol-5-yl)methyl]aniline (referred to herein as TMA-1 ).

This analysis treats TMA-1 as a representative lead scaffold , comparing its physicochemical and pharmacokinetic behaviors against clinical standards containing structurally relevant moieties: Rufinamide (1,2,3-triazole pharmacophore) and Dapsone/Aniline (aniline pharmacophore).

Executive Summary

N-[(1H-1,2,3-triazol-5-yl)methyl]aniline (TMA-1) represents a "Click Chemistry" derived scaffold fusing a lipophilic aniline ring with a polar 1,2,3-triazole bioisostere.

  • Absorption: Predicted high oral bioavailability (Lipinski compliant), similar to Rufinamide .

  • Metabolism: Mixed clearance profile. The triazole ring confers metabolic stability (unlike imidazole-based drugs), but the aniline moiety introduces Phase I (CYP2E1) and Phase II (NAT1/2) liabilities similar to Dapsone .

  • Toxicity Risk: Potential for methemoglobinemia via N-hydroxylation, necessitating rigorous toxicity screening during lead optimization.

Physicochemical Profile & Drug-Likeness

The physicochemical foundation of TMA-1 suggests a molecule optimized for membrane permeability but limited by aqueous solubility, a profile characteristic of BCS Class II compounds.

Table 1: In Silico Physicochemical Comparison
PropertyTMA-1 (Predicted)Rufinamide (Clinical Data)Dapsone (Clinical Data)Relevance
MW (Da) ~174.2238.2248.3<500 (Good absorption)
LogP 1.2 – 1.50.860.97Lipophilicity (Membrane crossing)
TPSA (Ų) ~50-6085.396.0<140 Ų implies good cell permeability
H-Bond Donors 2 (NH, Triazole-NH)12Permeability limiting if >5
Solubility Low-ModerateLow (0.03 mg/mL)Low (0.038 mg/mL)Dissolution rate-limited absorption

Expert Insight: The 1,2,3-triazole ring in TMA-1 acts as an amide bioisostere, increasing polarity relative to a pure hydrocarbon chain without significantly compromising the lipophilicity required for blood-brain barrier (BBB) penetration.

Absorption and Distribution

Absorption Mechanism

TMA-1 is expected to follow transcellular passive diffusion .

  • Caco-2 Permeability: Likely high (

    
     cm/s), comparable to Rufinamide , which shows ~85% oral bioavailability despite low solubility.
    
  • Effect of Food: Similar to Rufinamide, absorption of TMA-1 would likely be enhanced by high-fat meals due to its dissolution-rate-limited nature (BCS Class II).

Distribution (Plasma Protein Binding)[1]
  • Aniline Fraction: Anilines typically show moderate-to-high binding (70-90%).

  • Triazole Fraction: Rufinamide has low protein binding (~34%).[1][2]

  • Prediction for TMA-1: Moderate binding (40-60%). This is advantageous as it ensures a higher free fraction (

    
    ) available for target engagement compared to highly lipophilic anilines.
    

Metabolism (The Critical Differentiator)

The metabolic fate of TMA-1 is a dichotomy between the stability of the triazole and the reactivity of the aniline.

Phase I: Oxidative Liabilities

Unlike 1,2,4-triazoles (e.g., Fluconazole) which often inhibit CYP450 enzymes, the 1,2,3-triazole ring is generally inert to oxidative metabolism. However, the aniline portion is a substrate for:

  • CYP2E1 & CYP1A2: N-hydroxylation to N-hydroxyaniline (Toxic).

  • Ring Hydroxylation: Formation of p-aminophenol derivatives (similar to Acetaminophen).

Phase II: Conjugation

The primary clearance route is expected to be N-acetylation via N-acetyltransferase (NAT1/NAT2), a pathway shared with Dapsone and Procainamide .

Diagram 1: Predicted Metabolic Pathways of TMA-1

The following diagram illustrates the divergent metabolic fates: the stable triazole scaffold versus the reactive aniline moiety.

MetabolicPathways Parent TMA-1 (Parent) Triazole 1,2,3-Triazole Ring (Metabolically Stable) Parent->Triazole Structure Split Aniline Aniline Moiety (Reactive) Parent->Aniline Structure Split Triazole->Parent Remains Intact NAcetyl N-Acetyl Metabolite (Detoxification) Enz: NAT1/NAT2 Aniline->NAcetyl Major Route NHydroxy N-Hydroxy Metabolite (Toxification) Enz: CYP2E1/1A2 Aniline->NHydroxy Phase I (Bioactivation) Glucuronide N-Glucuronide (Excretion) Enz: UGTs Aniline->Glucuronide Phase II Nitroso Nitrosobenzene (Methemoglobinemia) NHydroxy->Nitroso Oxidation

Caption: Metabolic bifurcation of TMA-1. The triazole ring remains stable, while the aniline moiety undergoes N-acetylation (safe) or N-hydroxylation (toxic).

Toxicity Profile & Excretion

Methemoglobinemia Risk

The N-hydroxylation pathway (shown in yellow/red above) presents a safety risk. The metabolite can oxidize Hemoglobin (


) to Methemoglobin (

).
  • Comparison: This is a known issue with Dapsone .

  • Mitigation: In drug design, substituting the aniline nitrogen or adding electron-withdrawing groups to the phenyl ring can suppress this pathway.

Excretion
  • Renal: Primary route for hydrophilic metabolites (N-glucuronides).

  • Biliary: Unlikely for a molecule of this size (MW < 300).

Experimental Protocols

To validate the ADME profile of TMA-1, the following standardized assays are recommended.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and identify CYP-mediated metabolites.
  • Preparation: Prepare 0.5 mg/mL liver microsomes (human/rat) in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with TMA-1 (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent peak and appearance of M+16 (Hydroxylation) or M+42 (Acetylation - if S9 fraction used).

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Verify lipophilicity for BBB penetration prediction.

  • Phases: Saturate 1-octanol with water and water with 1-octanol for 24h.

  • Equilibrium: Dissolve TMA-1 in the water-saturated octanol phase.

  • Partition: Mix equal volumes of both phases; shake for 4h at 25°C.

  • Assay: Separate phases and measure concentration in both via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Diagram 2: ADME Screening Workflow

ADMEWorkflow cluster_0 Physicochem cluster_1 In Vitro Metabolism cluster_2 Permeability Start TMA-1 Candidate LogP LogP/Solubility (Shake Flask) Start->LogP Microsomes Microsomal Stability (Phase I: CYP) LogP->Microsomes S9 Cytosolic Stability (Phase II: NAT/UGT) Microsomes->S9 Caco2 Caco-2 Assay (Absorption) S9->Caco2 Decision Lead Optimization Decision Caco2->Decision

Caption: Step-wise ADME validation workflow for TMA-1, prioritizing metabolic stability before permeability.

References

  • Rufinamide Pharmacokinetics: Perucca, E., et al. (2008).[1] "Rufinamide: Clinical Pharmacokinetics and Concentration-Response Relationships." Epilepsia.[2][3][4] Link

  • Aniline Metabolism: Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Aniline Derivatives." Current Drug Metabolism. Link

  • 1,2,3-Triazole Bioisosteres: Agalave, S. G., et al. (2011). "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal. Link

  • Caco-2 Protocol: Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

Compound Class: Nitrogen-Rich Heterocyclic Amine Primary Hazard: Acute Toxicity (Dermal/Inhalation) & Potential Sensitizer. Critical Warning: This compound contains an aniline moiety (potential for methemoglobinemia) and a 1,2,3-triazole ring (thermal stability concerns). Treat as a high-potency pharmacophore.

Immediate Safety Matrix
ParameterRequirementCritical Note
Respiratory Fume Hood Mandatory Do not handle on open bench.
Hand Protection Double Nitrile Gloves Outer glove: 0.11mm (minimum). Change every 30 mins.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders/oils of this class.
Skin Protection Tyvek® Lab Coat Standard cotton coats may absorb aniline derivatives.
First Aid (Skin) Wash immediately (15 mins) Use soap/water. Do not use alcohol (increases absorption).

Hazard Identification & Risk Assessment

Scientific Rationale: As a specific SDS for N-[(1H-1,2,3-triazol-5-yl)methyl]aniline is likely unavailable in public repositories, safety protocols must be derived from its functional groups (Pharmacophore-Based Safety Assessment).

Structural Deconstruction
  • Aniline Moiety (Phenylamine derivative):

    • Risk: Anilines are lipophilic and penetrate skin rapidly. They oxidize hemoglobin to methemoglobin, reducing oxygen transport.

    • Implication: Skin protection is the highest priority.

  • 1,2,3-Triazole Moiety:

    • Risk: generally stable (unlike 1,2,4-triazoles or tetrazoles), but high nitrogen content (

      
       ratio) implies potential exothermic decomposition upon heating.
      
    • Implication: Avoid temperatures >150°C and metal salts (potential for shock-sensitive azides if un-substituted, though less likely here).

Risk Assessment Workflow

This decision tree illustrates the logic for handling novel aniline-triazole intermediates.

RiskAssessment Start Compound Evaluation CheckStruct Analyze Structure: Aniline + Triazole Start->CheckStruct HazBand Assign Hazard Band: Band 4 (High Potency) CheckStruct->HazBand Contains Toxic Pharmacophores State Physical State? HazBand->State Solid Solid/Powder State->Solid Liquid Oil/Solution State->Liquid ControlS Control: Fume Hood + Powder Containment Solid->ControlS Inhalation Risk ControlL Control: Fume Hood + Double Gloving Liquid->ControlL Absorption Risk

Figure 1: Risk Assessment Logic for N-[(1H-1,2,3-triazol-5-yl)methyl]aniline. The presence of the aniline group dictates the assignment to Hazard Band 4 (High Potency).

Personal Protective Equipment (PPE) Specifications

Glove Permeation & Selection

Anilines are notorious for permeating standard latex and thin nitrile. You must use a Double-Gloving System .

LayerMaterialThicknessBreakthrough Time (Anilines)Function
Inner Nitrile (High Dexterity)4 mil (0.10 mm)< 5 minsSweat barrier & last defense.
Outer Nitrile (Extended Cuff)6-8 mil (0.15 mm)15-30 minsPrimary chemical barrier.
Critical Laminate (Silver Shield) Multi-layer> 480 minsREQUIRED for spill cleanup or handling >10g.
Respiratory Protection[1][2][3][4][5][6][7][8][9][10]
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Why? Aniline vapors have poor warning properties (odor threshold is often above toxic limits).

Operational Protocol: Safe Handling

A. Preparation & Weighing
  • Static Control: Use an antistatic gun on the weighing boat. Triazole powders can be electrostatic.[1]

  • Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is vented.

  • Solvent Selection: Dissolve in DCM or Ethyl Acetate immediately to reduce dust hazard. Avoid Methanol if possible (enhances skin permeation).

B. Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon.

  • Temperature: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data to confirm thermal stability of the triazole ring.

C. Decontamination Sequence (Doffing)

Proper removal of PPE is critical to prevent secondary exposure.[2][3]

DoffingSequence Step1 1. Wipe Outer Gloves (Dry Wipe) Step2 2. Remove Outer Gloves (Inside-Out Technique) Step1->Step2 Step3 3. Remove Eyewear (Handle by arms only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap/Water - 60s) Step5->Step6

Figure 2: PPE Doffing Sequence. Note that outer gloves are removed before touching the face/eyewear to prevent cross-contamination.

Waste Disposal & Deactivation[13]

Do not dispose of in general trash or standard organic waste without segregation.

Chemical Deactivation
  • Acidification: Treat waste solutions with dilute HCl (1M).

    • Mechanism:[4] Converts the lipophilic aniline/triazole amine into its corresponding hydrochloride salt .

    • Benefit: Salts are water-soluble, non-volatile, and significantly less likely to penetrate skin.

  • Segregation: Label waste container: "Hazardous Waste - Toxic Organic Amines (Aniline Derivative)."

Disposal Workflow
Waste TypeContainer TypeLabeling Requirements
Solid Waste (Gloves, Wipes)Double-bagged Polyethylene"Toxic Solids - Aniline Contaminated"
Liquid Waste (Mother Liquor)HDPE or Glass Carboy"Organic Waste + Toxic Amines (pH < 7)"
Sharps (Needles)Rigid Puncture-Proof"Sharps - Chemically Contaminated"

Emergency Response

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.

    • Soap: Use mild soap. AVOID organic solvents (EtOH, DMSO) as they drive the toxin into the blood.

    • Medical: Seek evaluation for methemoglobinemia (blue lips/fingernails).

  • Spill (>1g):

    • Evacuate area.[5][3][6][7]

    • Don Silver Shield gloves and Respirator.

    • Cover with Vermiculite or Sand .[1] Do not use combustible materials (paper towels) for large spills.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Aniline: Systemic Agent. CDC. [Link]

  • PubChem. (2024). 1H-1,2,3-Triazole Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
N-[(1H-1,2,3-triazol-5-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.